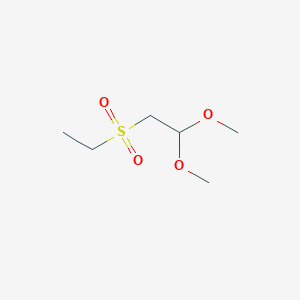![molecular formula C10H14O B14471603 (1S)-4-Methylidene-1-(propan-2-yl)bicyclo[3.1.0]hexan-3-one CAS No. 67690-48-6](/img/structure/B14471603.png)
(1S)-4-Methylidene-1-(propan-2-yl)bicyclo[3.1.0]hexan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-4-Methylidene-1-(propan-2-yl)bicyclo[310]hexan-3-one is a bicyclic organic compound with a unique structure that includes a bicyclo[310]hexane ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-4-Methylidene-1-(propan-2-yl)bicyclo[3.1.0]hexan-3-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as cyclohexanone and isopropyl bromide.
Formation of Bicyclic Ring: The key step involves the formation of the bicyclic ring system through a series of cyclization reactions. This can be achieved using strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) under anhydrous conditions.
Introduction of Methylidene Group: The methylidene group is introduced via a Wittig reaction, where a phosphonium ylide reacts with the ketone group of the bicyclic intermediate to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and solvent) can optimize the production process.
化学反応の分析
Types of Reactions
(1S)-4-Methylidene-1-(propan-2-yl)bicyclo[3.1.0]hexan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) can convert the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methylidene group, where nucleophiles such as halides or amines replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents under acidic or basic conditions.
Reduction: H2 gas with Pd/C catalyst, or sodium borohydride (NaBH4) in methanol.
Substitution: Halides (e.g., NaBr) or amines (e.g., NH3) in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
科学的研究の応用
(1S)-4-Methylidene-1-(propan-2-yl)bicyclo[3.1.0]hexan-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of infectious diseases and inflammatory conditions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (1S)-4-Methylidene-1-(propan-2-yl)bicyclo[3.1.0]hexan-3-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to a biological response.
Pathways Involved: It can modulate signaling pathways related to inflammation or microbial growth, thereby exerting its effects.
類似化合物との比較
Similar Compounds
(1R)-4-Methylidene-1-(propan-2-yl)bicyclo[3.1.0]hexan-3-one: A stereoisomer with similar chemical properties but different biological activity.
Bicyclo[3.1.0]hexan-3-one: A simpler analog without the methylidene and isopropyl groups, used as a reference compound in studies.
Uniqueness
(1S)-4-Methylidene-1-(propan-2-yl)bicyclo[3.1.0]hexan-3-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
This detailed article provides a comprehensive overview of (1S)-4-Methylidene-1-(propan-2-yl)bicyclo[310]hexan-3-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
67690-48-6 |
|---|---|
分子式 |
C10H14O |
分子量 |
150.22 g/mol |
IUPAC名 |
(1S)-4-methylidene-1-propan-2-ylbicyclo[3.1.0]hexan-3-one |
InChI |
InChI=1S/C10H14O/c1-6(2)10-4-8(10)7(3)9(11)5-10/h6,8H,3-5H2,1-2H3/t8?,10-/m0/s1 |
InChIキー |
PBLWMCQDAGOTPV-HTLJXXAVSA-N |
異性体SMILES |
CC(C)[C@@]12CC1C(=C)C(=O)C2 |
正規SMILES |
CC(C)C12CC1C(=C)C(=O)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


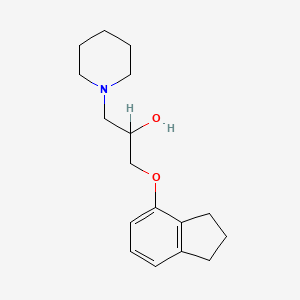
![1H-Pyrrole, 2,3,4,5-tetrakis[(trifluoromethyl)thio]-](/img/structure/B14471526.png)
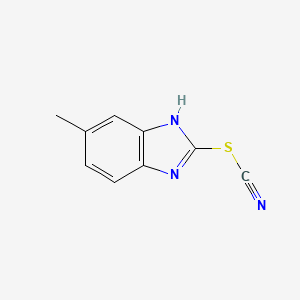

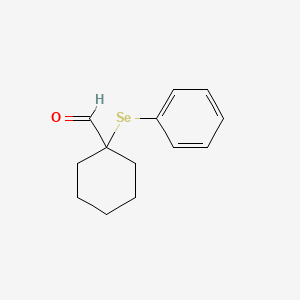
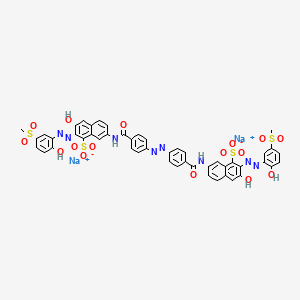
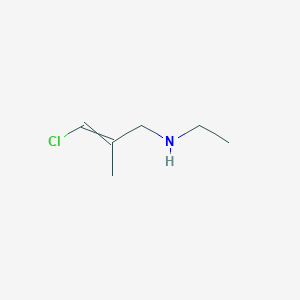
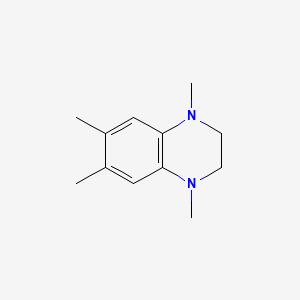

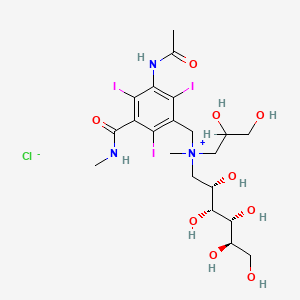
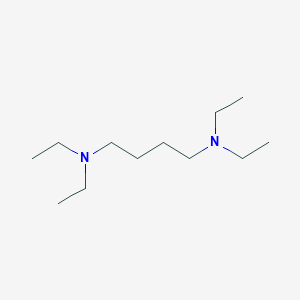
![1,3-Benzenediol, 4-[(2,4-dimethylphenyl)azo]-6-[(3,4-dimethylphenyl)azo]-](/img/structure/B14471584.png)

